Dibenzo(b,g)phenanthrene
Overview
Description
Dibenzo(b,g)phenanthrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings arranged in a specific configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzo(b,g)phenanthrene can be synthesized through various methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process includes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method involves the photochemical synthesis of phenanthrene derivatives through intramolecular aromatic coupling .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Dibenzo(b,g)phenanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds.
Scientific Research Applications
Dibenzo(b,g)phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studies have explored its interactions with biological molecules and its potential as a probe for studying biochemical processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which dibenzo(b,g)phenanthrene exerts its effects involves its interaction with molecular targets and pathways. For instance, its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Dibenzothiophene: Contains sulfur in its structure, leading to different electronic properties.
Dibenzofuran: Contains an oxygen atom, affecting its reactivity and applications.
Uniqueness: Dibenzo(b,g)phenanthrene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
naphtho[1,2-a]anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-7-18-14-21-19(13-17(18)6-1)12-11-16-10-9-15-5-3-4-8-20(15)22(16)21/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJMQPPSPOBCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173148 | |
Record name | Dibenzo(b,g)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195-06-2 | |
Record name | Dibenzo(b,g)phenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,g)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(B,G)PHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ4873GFW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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